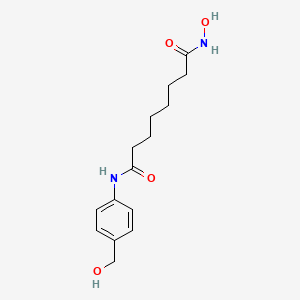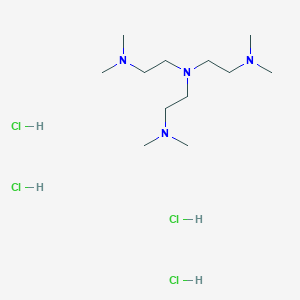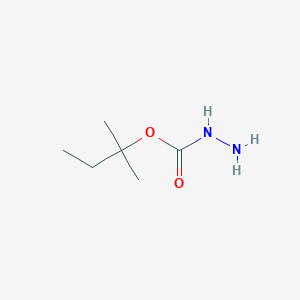![molecular formula C16H15ClN2 B14753919 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine](/img/structure/B14753919.png)
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and biology
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chlorophenylhydrazine and indole-3-carboxaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of an acid catalyst to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, where the reaction parameters such as temperature, pressure, and concentration are carefully controlled.
化学反应分析
Types of Reactions
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted indole derivatives.
科学研究应用
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of 2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors in the body, leading to a cascade of biochemical events. These interactions can modulate various physiological processes, such as neurotransmission and cellular signaling.
相似化合物的比较
Similar Compounds
2-(4-Chlorophenyl)ethylamine: Shares a similar structure but lacks the indole ring.
Indole-3-ethanamine: Contains the indole ring but lacks the chlorophenyl group.
Uniqueness
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine is unique due to the presence of both the indole ring and the chlorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
分子式 |
C16H15ClN2 |
|---|---|
分子量 |
270.75 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-1H-indol-3-yl]ethanamine |
InChI |
InChI=1S/C16H15ClN2/c17-12-7-5-11(6-8-12)16-14(9-10-18)13-3-1-2-4-15(13)19-16/h1-8,19H,9-10,18H2 |
InChI 键 |
QWLLPGLPANUACP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)CCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



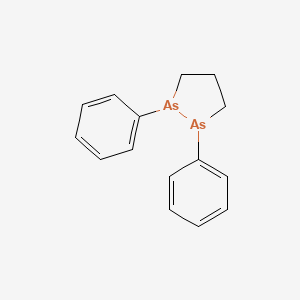
![2,10-Dioxabicyclo[4.3.1]decane](/img/structure/B14753845.png)
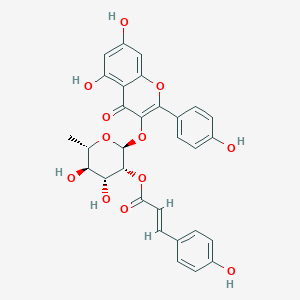
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinolin-2-ium iodide](/img/structure/B14753855.png)
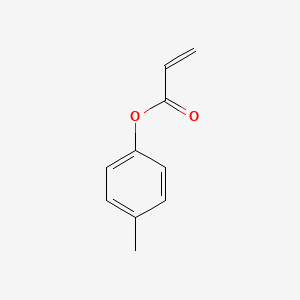
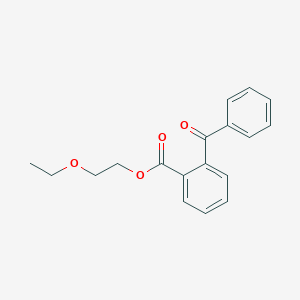
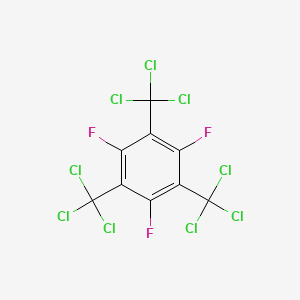

![3H-Spiro[2-benzofuran-1,9'-xanthene]](/img/structure/B14753882.png)
